molecular formula C15H15F2N5O3 B3968505 N-(2,4-difluorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine

N-(2,4-difluorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine

Cat. No. B3968505
M. Wt: 351.31 g/mol
InChI Key: YHAQZMZRZCFCBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine, also known as PD173074, is a small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) family. PD173074 has been extensively studied due to its potential therapeutic applications in cancer treatment.

Mechanism of Action

N-(2,4-difluorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine acts as a competitive inhibitor of the ATP binding site on FGFRs, preventing the activation of downstream signaling pathways. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has been shown to be highly selective for FGFRs, with minimal activity against other receptor tyrosine kinases.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies. In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including breast, lung, prostate, and bladder cancer. In vivo studies have shown that this compound inhibits tumor growth and metastasis in mouse models of breast and lung cancer.

Advantages and Limitations for Lab Experiments

N-(2,4-difluorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine has several advantages for use in lab experiments. It is a highly selective inhibitor of FGFRs, with minimal activity against other receptor tyrosine kinases. It has also been extensively studied, with a large body of preclinical data available. However, there are also limitations to the use of this compound in lab experiments. It is a small molecule inhibitor, which may limit its efficacy in certain types of cancer. Additionally, it may not be effective in tumors that have developed resistance to FGFR inhibitors.

Future Directions

There are several potential future directions for the study of N-(2,4-difluorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the development of more potent and selective FGFR inhibitors. Finally, the use of this compound in clinical trials for the treatment of various types of cancer is an important future direction.

Scientific Research Applications

N-(2,4-difluorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine has been extensively studied for its potential therapeutic applications in cancer treatment. FGFRs are a family of receptor tyrosine kinases that play a key role in cell growth and differentiation. Aberrant activation of FGFRs has been implicated in the development and progression of various types of cancer, including breast, lung, prostate, and bladder cancer. This compound has been shown to inhibit FGFR signaling and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

N-(2,4-difluorophenyl)-6-methyl-2-morpholin-4-yl-5-nitropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N5O3/c1-9-13(22(23)24)14(19-12-3-2-10(16)8-11(12)17)20-15(18-9)21-4-6-25-7-5-21/h2-3,8H,4-7H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAQZMZRZCFCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCOCC2)NC3=C(C=C(C=C3)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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